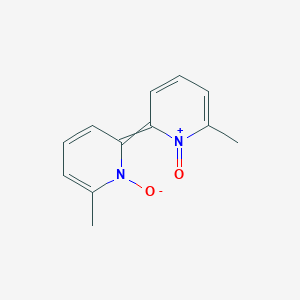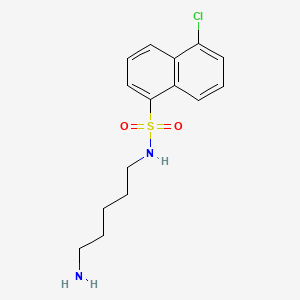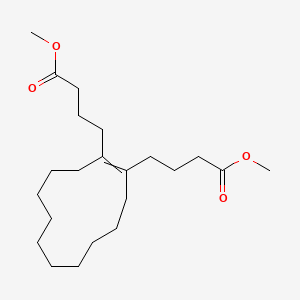
Dimethyl 4,4'-(cyclododec-1-ene-1,2-diyl)dibutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate is an organic compound characterized by its unique structure, which includes a cyclododec-1-ene ring and two butanoate ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate typically involves the esterification of 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: The major products are 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoic acid.
Reduction: The major products are 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanol.
Substitution: The products depend on the substituent introduced during the reaction.
Applications De Recherche Scientifique
Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mécanisme D'action
The mechanism of action of Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester groups can be hydrolyzed by esterases, releasing the corresponding carboxylic acids and alcohols.
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparaison Avec Des Composés Similaires
- Dimethyl 4,4’-(cyclohexane-1,2-diyl)dibutanoate
- Dimethyl 4,4’-(cyclooctane-1,2-diyl)dibutanoate
- Dimethyl 4,4’-(cyclohexene-1,2-diyl)dibutanoate
Comparison: Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate is unique due to its larger ring size (cyclododec-1-ene) compared to similar compounds with smaller rings (cyclohexane, cyclooctane). This larger ring size can influence the compound’s chemical reactivity and physical properties, making it suitable for specific applications where smaller ring compounds may not be as effective.
Propriétés
Numéro CAS |
87336-95-6 |
|---|---|
Formule moléculaire |
C22H38O4 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
methyl 4-[2-(4-methoxy-4-oxobutyl)cyclododecen-1-yl]butanoate |
InChI |
InChI=1S/C22H38O4/c1-25-21(23)17-11-15-19-13-9-7-5-3-4-6-8-10-14-20(19)16-12-18-22(24)26-2/h3-18H2,1-2H3 |
Clé InChI |
OQEOSNWJLAXDPH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC1=C(CCCCCCCCCC1)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
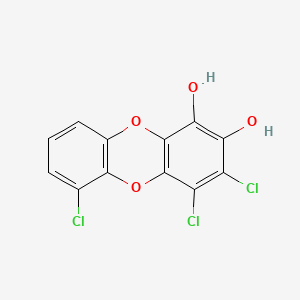

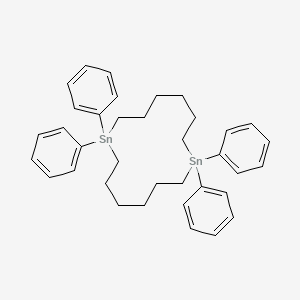
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)



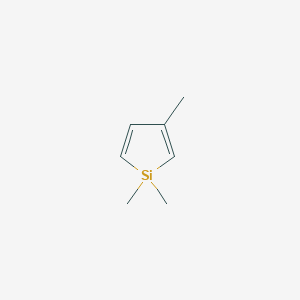
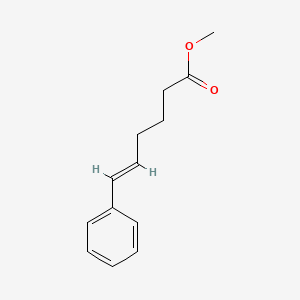
![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
